6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate is an organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C15H14O6, is characterized by the presence of acetoxy and methyl groups attached to the chromone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate typically involves the acetylation of the corresponding hydroxy chromone derivative. One common method involves the reaction of 3-hydroxy-2-methyl-4-oxo-4H-chromen-6-yl methyl acetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxy derivative.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: 3-Hydroxy-2-methyl-4-oxo-4H-chromen-6-yl methyl acetate.
Oxidation: 3-Acetoxy-2-carboxy-4-oxo-4H-chromen-6-yl methyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex chromone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes. The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl acetate: Another chromone derivative with similar acetoxy and methyl groups.
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: A structurally related compound with a phenyl group instead of a methyl group
Uniqueness
(3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual acetoxy groups enhance its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
61407-19-0 |
---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(3-acetyloxy-2-methyl-4-oxochromen-6-yl)methyl acetate |
InChI |
InChI=1S/C15H14O6/c1-8-15(21-10(3)17)14(18)12-6-11(7-19-9(2)16)4-5-13(12)20-8/h4-6H,7H2,1-3H3 |
InChI Key |
MVZPEBCJZQDPPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=CC(=C2)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.